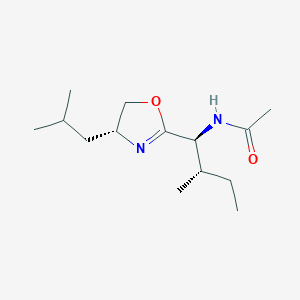
N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxazoline ring, an isobutyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxazoline ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry
In organic synthesis, “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features could be explored for biological activity, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxazoline ring and acetamide moiety could play crucial roles in binding interactions and biological activity.
相似化合物的比较
Similar Compounds
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)formamide
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)propionamide
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)butyramide
Uniqueness
The uniqueness of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
属性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC 名称 |
N-[(1S,2S)-2-methyl-1-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12+,13-/m0/s1 |
InChI 键 |
DIENTBAFPQFFKQ-UHTWSYAYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)CC(C)C)NC(=O)C |
规范 SMILES |
CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)


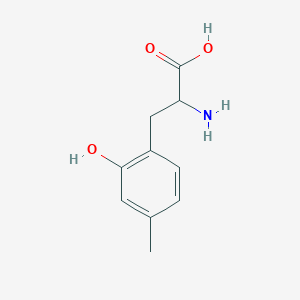
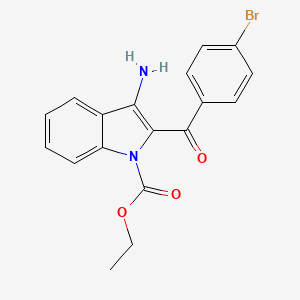

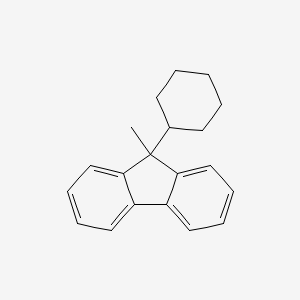

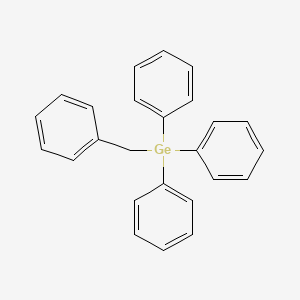
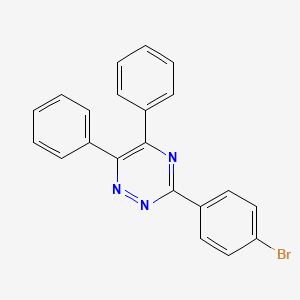
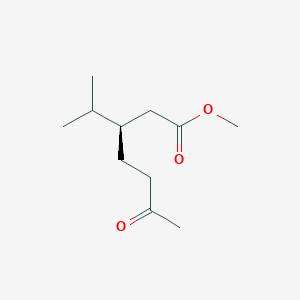
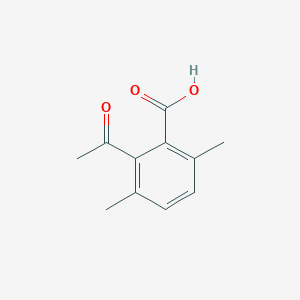
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
